3-Phenylpiperazin-2-one
Overview
Description
3-Phenylpiperazin-2-one is a chemical compound that features a phenyl group bound to a piperazine ring . It is used as a reference material for forensic laboratories .
Synthesis Analysis
The synthesis of 3-Phenylpiperazin-2-one involves the reaction of phenylpiperazine and nitric acid, yielding a new organic-inorganic hybrid material . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 3-Phenylpiperazin-2-one is C10H12N2O . The InChI code is 1S/C10H12N2O/c13-10-9 (11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2, (H,12,13) and the InChI key is WKFFHKBGGZHQAX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 3-Phenylpiperazin-2-one involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
3-Phenylpiperazin-2-one has a molecular weight of 176.22 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
1. Synthesis of 1-Methyl-3-Phenylpiperazine
- Application Summary: 3-Phenylpiperazin-2-one is used as an intermediate in the synthesis of 1-methyl-3-phenylpiperazine, which is itself an intermediate in the preparation of the antidepressant drug Mirtazapine .
- Methods of Application: The synthesis involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection to yield 1-alkyl-3-phenylpiperazine .
- Results: The method described in the source provided a new route for the preparation of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives .
2. Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters
- Application Summary: 3-Phenylpiperazin-2-one is used in the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters .
- Methods of Application: The synthesis involves the conversion of optically pure amino acids into 1,2-diamines, which are then used to synthesize the title 2,3-substituted piperazines .
- Results: The novel route facilitated, for the first time, the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters .
3. Asymmetric Catalytic Access to Piperazin-2-ones
- Application Summary: 3-Phenylpiperazin-2-one is used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Methods of Application: The synthesis involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
- Results: The method provided 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .
4. Synthesis of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine
- Application Summary: 3-Phenylpiperazin-2-one is used in the synthesis of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine .
- Methods of Application: The synthesis involves the deprotection of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by reduction .
- Results: The method provided a new route for the preparation of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine .
5. Preparation of Mirtazapine
- Application Summary: 3-Phenylpiperazin-2-one is used in the preparation of Mirtazapine, an antidepressant drug .
- Methods of Application: The method involves the reduction of the 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection giving the 1-alkyl-3-phenylpiperazine .
- Results: The method provided a new route for the preparation of Mirtazapine .
Safety And Hazards
3-Phenylpiperazin-2-one is classified as having acute toxicity (Category 4, Oral), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for 3-Phenylpiperazin-2-one could involve expanding the 3-dimensional chemical space for improving molecular recognition toward a spectrum of biological targets . This encourages the development of new, efficient, and selective methods for accessing the carbon functionalization of the piperazine ring .
properties
IUPAC Name |
3-phenylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFHKBGGZHQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290689 | |
Record name | 3-Phenylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpiperazin-2-one | |
CAS RN |
5368-28-5 | |
Record name | 5368-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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